2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose
Overview
Description
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose is a chemical compound with the molecular formula C14H20O10 and a molecular weight of 348.30 g/mol . It is a derivative of D-galactose, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated. This compound is commonly used in organic synthesis and glycobiology research due to its unique chemical properties .
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose (2,3,4,6-TA) is a sugar molecule that has four acetyl groups and two galactose molecules . It is primarily used as a substrate in glycosylation reactions . Glycosylation is a critical biological process where a carbohydrate is attached to a protein or lipid, altering its function and stability.
Mode of Action
The compound interacts with its targets through deacetylation, a process that involves the removal of an acetyl group . Upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
2,3,4,6-TA is involved in the glycosylation pathway . Glycosylation is a post-translational modification that plays a crucial role in various biological processes, including protein folding, cell adhesion, and immune response. The compound can be modified with fluorination or methylation, suggesting its involvement in various biochemical pathways .
Action Environment
The action, efficacy, and stability of 2,3,4,6-TA can be influenced by various environmental factors. For example, the pH and temperature can affect the rate of deacetylation . Additionally, the presence of other molecules can influence its participation in glycosylation reactions .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate in glycosylation reactions . The nature of these interactions is largely dependent on the specific biochemical context in which 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose is involved.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose typically involves the acetylation of D-galactose. One common method is to react D-galactose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield the tetra-acetylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactose.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: D-galactose.
Substitution: Various substituted galactopyranose derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 2,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose
Uniqueness
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose is unique due to its specific acetylation pattern and its role as a versatile intermediate in organic synthesis. Its ability to undergo selective reactions makes it a valuable tool in the synthesis of complex molecules. Compared to its analogs, it offers distinct reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-HTOAHKCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451925 | |
Record name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22554-70-7 | |
Record name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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